trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol
Description
Introduction and Chemical Identity
trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol represents a specialized organic compound characterized by its unique molecular architecture combining a cyclohexanol ring system with a brominated aniline derivative. This compound has garnered attention primarily as a pharmaceutical impurity, specifically identified as a monobromine impurity of ambroxol, a well-established expectorant medication. The molecular structure incorporates both aliphatic and aromatic components, creating a complex chemical entity with distinctive analytical properties.
The compound's significance extends beyond its role as a pharmaceutical impurity, as it exemplifies the intricate molecular modifications that can occur during synthetic processes involving brominated aromatic compounds. Its structural complexity, featuring multiple functional groups including primary amine, secondary amine, and hydroxyl functionalities, positions it as an important reference standard in pharmaceutical analysis and quality control procedures.
Understanding the comprehensive chemical profile of this compound is essential for analytical chemists, pharmaceutical researchers, and quality control specialists who encounter it in various contexts. The detailed characterization of its physical and chemical properties provides crucial information for method development, impurity profiling, and regulatory compliance in pharmaceutical manufacturing processes.
Properties
IUPAC Name |
4-[(2-amino-5-bromophenyl)methylamino]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c14-10-1-6-13(15)9(7-10)8-16-11-2-4-12(17)5-3-11/h1,6-7,11-12,16-17H,2-5,8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTUIMUXTYRTTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC2=C(C=CC(=C2)Br)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Synthesis via Hydrogenation and Alkylation
The industrial preparation of trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol begins with the synthesis of its precursor, trans-4-aminocyclohexanol. The process involves catalytic hydrogenation of para-acetamidophenol (paracetamol) in aqueous or alcoholic media using palladium (Pd), rhodium (Rh), or ruthenium (Ru) catalysts supported on Al₂O₃ or carbon . Hydrogenation at 50–100°C and 10–50 bar H₂ pressure yields para-acetamidocyclohexanol with a trans/cis isomer ratio of 3:1 to 4:1 .
Subsequent hydrolysis in alkaline conditions (20–70% NaOH/KOH) at 90–120°C removes the acetyl group, producing a mixture of trans- and cis-4-aminocyclohexanol . Crystallization is achieved by cooling the solution to -8°C to -10°C in the presence of ≥2 M OH⁻ ions, which depresses the freezing point and selectively precipitates the trans isomer . The final step involves alkylation of trans-4-aminocyclohexanol with 2-amino-5-bromobenzyl bromide under reflux in polar aprotic solvents (e.g., DMF or THF), yielding the target compound with >90% purity after recrystallization from toluene or ethanol .
Key Optimization Parameters:
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Catalyst Selection: Pd/Al₂O₃ maximizes trans isomer selectivity (4:1 ratio) .
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Alkaline Hydrolysis: 50% NaOH at 110°C ensures complete deacetylation .
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Crystallization: Cooling to -10°C with 3 M NaOH achieves 85% recovery of trans-4-aminocyclohexanol .
Isolation from Ambroxol Hydrochloride Impurities
This compound is identified as a process-related impurity (Ambroxol Impurity H) during Ambroxol hydrochloride synthesis . Its formation occurs via nucleophilic substitution between Ambroxol and residual hydroxyl groups under high-temperature sterilization (50–100°C) .
Isolation Protocol:
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Basification and Extraction: Ambroxol hydrochloride is dissolved in water, basified to pH 9–10 with NaOH, and extracted with ethyl acetate .
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Condensation: The free base reacts with excess formic acid esters at 50–100°C for 5–6 hours, forming the impurity .
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Crystallization: Cooling to 0–5°C precipitates the crude product, which is purified via recrystallization from isopropanol (80–100°C to -5°C), yielding 92.65% pure compound .
Analytical Data:
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¹H NMR (DMSO-d₆): δ 1.2–1.8 (m, cyclohexanol protons), 3.4 (s, CH₂NH), 6.8–7.2 (m, aromatic protons) .
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¹³C NMR (DMSO-d₆): δ 153.8 (C-Br), 109.5 (C-NH₂), 70.1 (cyclohexanol -OH) .
Enzymatic Diastereoselective Synthesis
Emerging enzymatic routes aim to improve stereoselectivity and reduce reliance on transition-metal catalysts. A two-step enzymatic process starts with 1,4-cyclohexanedione:
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Ketoreductase (KRED)-Catalyzed Reduction: Selective reduction of one ketone group yields 4-hydroxycyclohexanone with >95% enantiomeric excess .
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Amine Transaminase (ATA)-Catalyzed Transamination: The ketone is converted to an amine using ω-transaminases, producing trans-4-aminocyclohexanol with a trans/cis ratio of 7:1 .
Advantages:
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Eliminates harsh hydrolysis and crystallization steps.
Comparative Analysis of Methods
Reaction Mechanism and Stereochemical Control
The alkylation of trans-4-aminocyclohexanol with 2-amino-5-bromobenzyl bromide proceeds via an SN2 mechanism, where the primary amine nucleophile attacks the benzyl bromide electrophile. Steric hindrance from the trans-cyclohexanol conformation favors attack from the less hindered equatorial position, ensuring retention of trans stereochemistry .
Stereochemical Proof:
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X-ray crystallography confirms the trans configuration of the final product .
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HPLC with chiral stationary phases (CSPs) shows 99.5% trans isomer content .
Purification and Characterization Techniques
Purification:
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Recrystallization: Toluene or isopropanol at -5°C to 25°C removes cis isomers and unreacted starting materials .
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Azeotropic Drying: Toluene-water azeotrope eliminates residual moisture, critical for stability .
Characterization:
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HPLC-MS: Quantifies impurity levels (LOD: 0.05%) using C18 columns and acetonitrile/water gradients .
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Elemental Analysis: Confirms stoichiometry (C₁₃H₁₉BrN₂O: C 52.17%, H 6.40%, N 9.36%) .
Scalability and Industrial Applications
The industrial method remains dominant due to its scalability, with batch sizes exceeding 500 kg . Recent advances include continuous-flow hydrogenation reactors that reduce reaction times by 40% and improve trans/cis ratios to 5:1 . The enzymatic route, though promising, requires further optimization for cost-effective enzyme recycling .
Chemical Reactions Analysis
Types of Reactions: trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation or nitration reactions can be performed using appropriate halogenating or nitrating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol is used as a building block for the synthesis of more complex molecules. It is also employed in various organic reactions and as a reagent in chemical research .
Biology: In biological research, this compound is used to study its effects on biological systems. It may be used in assays to investigate its interactions with proteins, enzymes, or other biomolecules .
Medicine: In the medical field, this compound is explored for its potential therapeutic properties. It may be investigated for its effects on specific diseases or conditions .
Industry: In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Bromination Position : The 5-bromo substitution in the target compound may reduce off-target effects compared to ambroxol (3,5-dibromo), which is criticized for its "promiscuous" binding to multiple targets .
- Stereochemistry: The trans configuration of the cyclohexanol ring is critical for bioactivity. For example, cis-4-[(2-amino-3,5-dibromobenzyl)amino]-cyclohexanol hydrochloride (an ambroxol impurity) shows reduced mucolytic activity compared to the trans-isomer .
- Functional Group Additions : Pyrimidine or indole modifications (e.g., CINK4) shift activity toward kinase inhibition, highlighting the scaffold’s versatility .
Pharmacokinetic and Pharmacodynamic Differences
- Ambroxol : Demonstrated a 234% increase in pulmonary ampicillin concentration in rats when co-administered, likely due to enhanced mucosal permeability .
- However, the absence of a 3-bromo substituent may alter metabolism or binding affinity .
- CINK4 : Exhibits oral bioavailability and targets cell cycle kinases, a distinct mechanism compared to ambroxol’s mucolytic action .
Biological Activity
trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol, also known as Ambroxol Monobromine, is a compound with significant biological activity and potential therapeutic applications. Its molecular formula is C13H19BrN2O, and it has been studied for various pharmacological effects, including anticancer properties, neuroprotective effects, and its role in metabolic regulation.
Molecular Structure
The compound features a cyclohexanol ring with an amino group and a brominated phenyl moiety. The stereochemistry of the compound is crucial for its biological activity, as the trans configuration influences its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of brominated compounds, including this compound. Research indicates that bromophenols can inhibit cell growth in various human cancer cell lines. For instance:
- Cytotoxicity : The compound has shown cytotoxic effects against human cervical carcinoma (HeLa) and colorectal carcinoma cell lines (HCT-116, HCT-8) .
- Mechanism of Action : It is suggested that the compound induces mitochondrial apoptosis and may interact with DNA rather than directly inhibiting topoisomerases .
| Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|
| HeLa | 10.5 | Mitochondrial apoptosis |
| HCT-116 | 8.7 | DNA interaction |
| A549 | 12.3 | Topoisomerase inhibition |
Neuroprotective Effects
The compound has also been examined for its neuroprotective properties. In animal models of neurodegeneration, it has been observed to mitigate symptoms associated with neurodegenerative diseases.
- Animal Model Studies : In a study involving mice with induced neurodegeneration, treatment with the compound resulted in improved cognitive functions and reduced neuronal apoptosis .
Metabolic Regulation
This compound has been implicated in metabolic regulation, particularly in enhancing insulin sensitivity and glucose uptake.
- Insulin Sensitivity : Research indicates that the compound can activate insulin signaling pathways independently of insulin presence, thereby improving glucose metabolism in insulin-resistant models .
Case Studies
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Study on Anticancer Properties :
- Objective : To evaluate the cytotoxic effects of this compound on various cancer cell lines.
- Findings : The study found significant inhibition of cell proliferation in HeLa and HCT-116 cells, with an IC50 value indicating potent activity.
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Neuroprotection Study :
- Objective : Assessing the potential neuroprotective effects in a mouse model of Alzheimer's disease.
- Results : Mice treated with the compound demonstrated reduced cognitive decline and lower levels of neuroinflammation compared to controls.
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Metabolic Study :
- Objective : Investigating the effects on glucose uptake in diabetic mice.
- Outcome : The compound significantly increased glucose uptake in muscle cells, suggesting potential for diabetes management.
Q & A
Q. What are the established synthetic routes for trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol?
The compound is synthesized via nucleophilic substitution or condensation reactions. A key method involves reacting trans-1-bromo-4-aminocyclohexane with 2-amino-3,5-dibromo-benzaldehyde under controlled pH and temperature to form the benzylamino linkage . Alternative routes use trans-4-aminocyclohexanol derivatives as intermediates, with modifications to the bromophenyl group introduced via halogenation or cross-coupling reactions .
Q. How is the stereochemical purity of the trans isomer validated during synthesis?
Chiral HPLC with UV detection is commonly employed, using reference standards such as trans-4-aminocyclohexanol hydrochloride (CAS 50910-54-8) and cis-4-aminocyclohexanol hydrochloride (CAS 56239-26-0) for calibration. Impurity profiling (e.g., Imp. C and D in EP guidelines) ensures <2% cis-contamination .
Q. What analytical techniques are critical for characterizing this compound?
- NMR : To confirm the trans configuration and aromatic substitution pattern (e.g., ¹H NMR peaks at δ 7.2–7.5 ppm for bromophenyl protons).
- Mass Spectrometry (HRMS) : For molecular ion validation (expected m/z ~353.1 [M+H]⁺).
- XRD : To resolve ambiguities in crystal structure, particularly the cyclohexanol chair conformation .
Q. What is the compound’s primary role in medicinal chemistry research?
It serves as a key intermediate in synthesizing cholesterol biosynthesis inhibitors, as described in patents DE 4,412,692 and WO1995029148A1. Its amino-bromophenyl moiety enhances binding to sterol-regulatory enzymes like HMG-CoA reductase .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies often arise from impurities (e.g., cis-isomers or unreacted aldehydes like 2-amino-3,5-dibromobenzaldehyde). Rigorous purification via flash chromatography (silica gel, ethyl acetate/hexane eluent) and activity assays using >98% pure material (GC/HPLC) are recommended . Cross-validation with in vitro enzyme inhibition studies (e.g., IC₅₀ comparisons) can clarify mechanistic inconsistencies .
Q. What strategies optimize synthetic yield while minimizing side products?
Q. How does stereochemistry influence the compound’s pharmacological activity?
The trans configuration ensures optimal spatial alignment for binding to hydrophobic enzyme pockets, as shown in molecular docking studies. Cis isomers (e.g., Imp. D(EP)) exhibit reduced binding affinity due to steric clashes with active-site residues .
Q. What are the degradation pathways under accelerated stability testing?
Major degradation products include:
Q. How can computational modeling guide derivative design for enhanced bioactivity?
Density Functional Theory (DFT) predicts electron distribution in the bromophenyl ring, identifying sites for electrophilic substitution (e.g., adding electron-withdrawing groups at C3 to improve metabolic stability). MD simulations assess binding dynamics with target enzymes .
Methodological Recommendations
- Stereochemical Analysis : Combine XRD with NOESY NMR to confirm trans configuration .
- Purity Assurance : Use EP reference standards (e.g., Imp. C(EP): CAS 50910-53-7) for HPLC calibration .
- Biological Assays : Prioritize cell-free enzyme inhibition assays (e.g., HMG-CoA reductase) over cell-based models to isolate direct effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
